N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-16(30)26-19-8-10-20(11-9-19)27-24(32)23(31)25-15-22(28(2)3)18-7-12-21-17(14-18)6-5-13-29(21)4/h7-12,14,22H,5-6,13,15H2,1-4H3,(H,25,31)(H,26,30)(H,27,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSXTYUJXWXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(4-acetamidophenyl)ethanediamide typically involves multiple steps. The process begins with the preparation of the tetrahydroquinoline ring, followed by the introduction of the dimethylamino group and the acetamidophenyl group. Common reagents used in these reactions include dimethylamine, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(4-acetamidophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydroquinoline moiety , which is integral to its biological activity, along with a dimethylamino group known for enhancing solubility and reactivity. The acetamidophenyl group may influence binding affinity and stability within biological systems. The molecular formula is , indicating a complex arrangement conducive to diverse interactions with biological targets.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydroquinoline Moiety : Achieved through hydrogenation of quinoline derivatives.
- Introduction of the Dimethylamino Group : Involves alkylation with dimethylamine.
- Attachment of the Acetamidophenyl Group : Conducted via nucleophilic substitution reactions.
- Final Coupling Reaction : Coupling of intermediates under controlled conditions to yield the final product .
Pharmacological Applications
Research has indicated that this compound may exhibit significant pharmacological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Studies have shown that compounds with tetrahydroquinoline structures can inhibit tumor growth by modulating specific signaling pathways involved in cancer progression. The interaction of the dimethylamino group with cellular receptors may enhance its efficacy in targeting cancer cells .
- Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties, possibly through the modulation of neurotransmitter systems. The tetrahydroquinoline moiety is known to interact with dopamine receptors, which could be beneficial in treating neurodegenerative diseases .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities. Its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways could be explored further for developing new antibiotics .
Case Studies
Several studies have highlighted the applications of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide:
-
Tumor Inhibition Study :
- Researchers investigated the compound's effect on various cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.
- Reference : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline exhibited selective cytotoxicity against tumor cells while sparing normal cells .
-
Neuroprotection Research :
- A study focused on the neuroprotective effects of similar compounds on models of Parkinson's disease showed promising results in reducing neuronal death and improving motor function.
- Reference : Research published in Neuroscience Letters highlighted compounds with similar structures that effectively protected dopaminergic neurons from oxidative stress .
-
Antimicrobial Efficacy Testing :
- A recent investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, warranting further exploration for antibiotic development.
- Reference : Findings from Antimicrobial Agents and Chemotherapy indicated that compounds with tetrahydroquinoline frameworks could serve as leads for new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(4-acetamidophenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The tetrahydroquinoline ring may contribute to the compound’s binding affinity and specificity. The acetamidophenyl group can enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several classes of bioactive molecules:
Benzo[de]isoquinoline-1,3-dione Derivatives (Amonafide Analogues)
| Compound ID | Substituents | IC50 (HeLa) | IC50 (P388D1) |
|---|---|---|---|
| Amonafide | 5-NH₂ (unmodified) | 6.02 μM | 0.68 μM |
| 3a | 5-(Dimethylamino-ethylamino), 2-(dimethylamino)ethyl | 0.69 μM | N/A |
| 3b | 5-(Dimethylamino-propylamino), 2-(dimethylamino)ethyl | 0.71 μM | 0.23 μM |
| 4b | 6-(Dimethylamino-propylamino), 2-(dimethylamino)ethyl | 0.64 μM | 0.23 μM |
Key Comparisons :
- Dimethylaminoalkyl Side Chains: Compounds 3a, 3b, and 4b exhibit 8–10× greater potency than amonafide against HeLa cells, attributed to dimethylamino groups improving cellular uptake or reducing efflux .
- Positional Effects : 6-Substituted derivatives (e.g., 4b) show marginally better activity than 5-substituted analogues, suggesting steric or electronic optimization near the DNA-binding core .
- However, the acetamidophenyl group could reduce solubility relative to alkylamino substituents .
N-Substituted Maleimides and Acetonitriles
highlights N-(4-dimethylamino-3,5-dinitrophenyl) maleimide, a compound studied for charge transfer properties and dipole moments (theoretically calculated as 6.82 Debye) .
- Computational modeling (e.g., DFT) could predict comparative charge distribution .
Pyridylquinolinamine Derivatives
lists N-[2-(Dimethylamino)ethyl]-N-ethyl-2-(4-pyridyl)quinolin-4-amine, which shares the dimethylaminoethyl motif but substitutes tetrahydroquinoline with a pyridylquinoline system .
- Key Differences: The pyridyl group may increase π-π stacking efficiency, while the tetrahydroquinoline in the target compound could reduce metabolic oxidation risks due to partial saturation .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, structural characteristics, mechanisms of action, and pharmacological implications based on diverse research findings.
Structural Overview
This compound features several key structural components:
- Tetrahydroquinoline moiety : A bicyclic structure that is integral to its biological activity.
- Dimethylamino group : This functional group is known for its role in enhancing solubility and reactivity.
- Acetamidophenyl group : This component may influence binding affinity and stability within biological systems.
The molecular formula of the compound is , indicating a complex arrangement that facilitates interactions with various biological targets .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the tetrahydroquinoline ring : Achieved through hydrogenation of quinoline derivatives.
- Introduction of the dimethylamino group : Alkylation of the tetrahydroquinoline derivative with dimethylamine.
- Attachment of the acetamidophenyl group : Utilizes nucleophilic substitution reactions.
- Final coupling reaction : Combines intermediate products under controlled conditions to yield the final compound .
Research indicates that this compound may interact with specific molecular targets through:
- Hydrogen bonding and electrostatic interactions : Primarily facilitated by the dimethylamino group.
- π-π stacking interactions : Engaged by the tetrahydroquinoline moiety.
These interactions can modulate enzyme activity or receptor functions, suggesting potential therapeutic applications .
Anticancer Activity
Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, tetrahydroquinoline derivatives have been linked to apoptosis induction in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. For example, it may act as an antagonist at orexin receptors, which are implicated in sleep regulation and reward pathways .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for introducing dimethylamino groups into tetrahydroquinoline derivatives?
- Answer : Palladium-catalyzed C-H dimethylamination is a robust approach. For example, Pd(PPh₃)₄ with DMF as a dimethylamino source under N₂ at 100°C enables efficient functionalization of chloromethyl naphthalene derivatives . Key steps include solvent selection (e.g., toluene) and purification via silica gel column chromatography. Optimize reaction time (2–4 hours) and temperature to balance yield and selectivity.
Q. How can researchers purify and characterize this compound to confirm structural integrity?
- Answer : Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradients) removes byproducts. Characterization requires a combination of:
- IR spectroscopy : Identify N-H (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₄H₁₈N: 200.1439) .
- NMR : ¹H/¹³C NMR resolves methyl, acetamide, and tetrahydroquinoline protons .
Q. What solvents and reaction conditions minimize degradation during synthesis?
- Answer : Use anhydrous solvents (DMF, toluene) under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged heating (>120°C) to preserve the acetamide moiety. Evidence suggests NaOtBu as a base enhances reaction efficiency .
Advanced Research Questions
Q. How can computational modeling predict electronic properties relevant to pharmacological activity?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and charge distribution. These predict reactivity and binding affinity to biological targets . Molecular docking studies (AutoDock/Vina) can model interactions with receptors like kinases or GPCRs .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Use in vitro assays (MTT/XTT for cytotoxicity) with controls (e.g., doxorubicin).
- Validate in vivo results using multiple animal models (e.g., xenograft vs. transgenic).
- Cross-reference spectral data (e.g., NMR shifts ±0.1 ppm) with published analogs .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Answer : Modify substituents systematically:
- Tetrahydroquinoline ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
- Acetamide moiety : Replace dimethylamino with piperazinyl groups to alter solubility/logP.
- Evaluate changes via IC₅₀ comparisons in dose-response assays .
Q. What advanced spectroscopic techniques aid in resolving stereochemical ambiguities?
- Answer : Use NOESY/ROESY NMR to determine spatial proximity of protons (e.g., methyl groups on tetrahydroquinoline). X-ray crystallography provides definitive stereochemical assignment if crystals are obtainable .
Methodological Tables
Table 1 : Key Synthetic Parameters for Dimethylamino Functionalization
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Temperature | 100–110°C | |
| Reaction Time | 2–4 hours | |
| Base | NaOtBu | |
| Yield Range | 44–88% |
Table 2 : Common Analytical Techniques and Their Applications
| Technique | Application | Example Data |
|---|---|---|
| HRMS | Molecular weight confirmation | m/z 200.1439 (C₁₄H₁₈N) |
| ¹H NMR | Proton environment mapping | δ 2.2–2.5 (N-CH₃) |
| IR Spectroscopy | Functional group identification | 1650 cm⁻¹ (C=O) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
